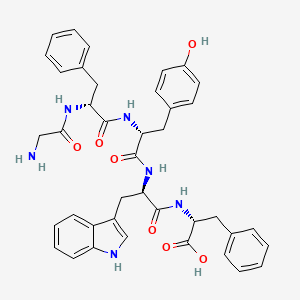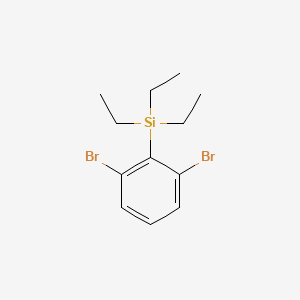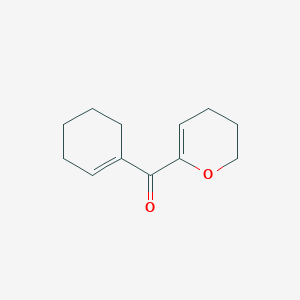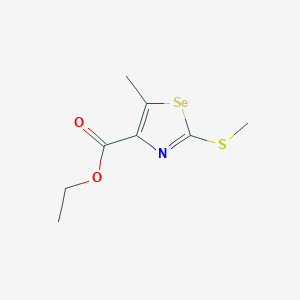![molecular formula C54H40 B12588147 1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene CAS No. 581084-57-3](/img/structure/B12588147.png)
1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene is a complex organic compound known for its unique structural properties. This compound features a naphthalene core with two extended phenyl-ethenyl groups, each containing a diphenylethenyl moiety. The intricate structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene typically involves multiple steps, starting with the preparation of the naphthalene core and subsequent attachment of the phenyl-ethenyl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired carbon-carbon bonds. The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF), with temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene involves its ability to interact with various molecular targets. The compound’s extended conjugated system allows it to participate in π-π stacking interactions with aromatic residues in proteins and nucleic acids. Additionally, its hydrophobic nature enables it to integrate into lipid bilayers, potentially affecting membrane properties and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another phosphine ligand with similar structural features.
Uniqueness
1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene stands out due to its extended conjugated system and the presence of multiple phenyl-ethenyl groups.
Propriétés
Numéro CAS |
581084-57-3 |
|---|---|
Formule moléculaire |
C54H40 |
Poids moléculaire |
688.9 g/mol |
Nom IUPAC |
1,2-bis[2-[2-(2,2-diphenylethenyl)phenyl]ethenyl]naphthalene |
InChI |
InChI=1S/C54H40/c1-5-21-43(22-6-1)53(44-23-7-2-8-24-44)39-49-30-15-13-19-41(49)33-34-48-36-35-47-29-17-18-32-51(47)52(48)38-37-42-20-14-16-31-50(42)40-54(45-25-9-3-10-26-45)46-27-11-4-12-28-46/h1-40H |
Clé InChI |
HNOFABJDWIKWAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2C=CC3=C(C4=CC=CC=C4C=C3)C=CC5=CC=CC=C5C=C(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B12588078.png)
![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)


![3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12588113.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)


![3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl-](/img/structure/B12588130.png)

![N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B12588140.png)
![N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12588148.png)

